

# Health and Safety of 2,4,6,8-Tetramethylcyclotetrasiloxane: A Technical Guide

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## Compound of Interest

Compound Name: 2,4,6,8-Tetramethylcyclotetrasiloxane

Cat. No.: B1588624

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for **2,4,6,8-Tetramethylcyclotetrasiloxane**. For detailed and up-to-date safety information, please refer to the official Safety Data Sheet (SDS) from the supplier. Much of the detailed mechanistic and long-term toxicity data available is for the closely related compound Octamethylcyclotetrasiloxane (D4). This information is presented as a potential analogue for understanding the toxicological profile of **2,4,6,8-Tetramethylcyclotetrasiloxane**, and this should be considered when interpreting the data.

## Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and available toxicological and ecotoxicological data for **2,4,6,8-Tetramethylcyclotetrasiloxane**.

Table 1: Physicochemical Properties of **2,4,6,8-Tetramethylcyclotetrasiloxane**

Property	Value
CAS Number	2370-88-9
Molecular Formula	C <sub>4</sub> H <sub>16</sub> O <sub>4</sub> Si <sub>4</sub>
Molecular Weight	240.51 g/mol
Appearance	Colorless liquid
Melting Point	-69 °C
Boiling Point	134 - 135 °C
Flash Point	27.9 °C
Auto-ignition Temperature	270 °C
Water Solubility	0.6 mg/L at 20 °C
log Pow (Octanol/Water Partition Coefficient)	5.54 at 25 °C
Vapor Pressure	479 Pa at 20 °C
Density	0.991 g/cm <sup>3</sup>

Sources:[1]

Table 2: Mammalian Toxicity Data for **2,4,6,8-Tetramethylcyclotetrasiloxane**

Endpoint	Result	Species	Classification
Acute Oral Toxicity	No data available	-	Not classified
Acute Dermal Toxicity	No data available	-	Not classified
Skin Corrosion/Irritation	Causes skin irritation	Rabbit	Category 2
Serious Eye Damage/Irritation	Causes serious eye irritation	Rabbit	Category 2

Sources:[1]

Table 3: Ecotoxicity Data for **2,4,6,8-Tetramethylcyclotetrasiloxane**

Endpoint	Result	Species
Acute Toxicity to Fish	LC50: 640,000 mg/L (96 h)	-
Acute Toxicity to Aquatic Invertebrates	EC50: > 100 mg/L (48 h)	Daphnia magna
Toxicity to Aquatic Algae and Cyanobacteria	EC50: > 100 mg/L (72 h)	Pseudokirchneriella subcapitata
Toxicity to Microorganisms	EC50: 160 mg/L (3 h)	Activated sludge

Sources:[1]

## Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2,4,6,8-Tetramethylcyclotetrasiloxane** is classified as:

- Flammable liquids: Category 3 (H226: Flammable liquid and vapor)
- Skin corrosion/irritation: Category 2 (H315: Causes skin irritation)
- Serious eye damage/eye irritation: Category 2 (H319: Causes serious eye irritation)

## Experimental Protocols

The toxicological and ecotoxicological data presented are typically generated following standardized test guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for the key endpoints.

### Acute Oral Toxicity (OECD Test Guideline 401 - Historical)

While specific LD50 data for **2,4,6,8-Tetramethylcyclotetrasiloxane** is not readily available, the protocol for determining acute oral toxicity is well-established. It's important to note that

OECD TG 401 has been deleted and replaced by alternative methods that use fewer animals (e.g., TG 420, 423, 425).

- Principle: A single dose of the test substance is administered orally to a group of experimental animals (typically rats).
- Procedure:
  - Healthy, young adult rodents are fasted prior to dosing.
  - The test substance is administered by gavage in graduated doses to several groups of animals, with one dose level per group.
  - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
  - A necropsy of all animals is performed at the end of the observation period.
- Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

## Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

- Principle: The test substance is applied to the shaved skin of a single animal (typically an albino rabbit) to assess for skin irritation or corrosion.
- Procedure:
  - A small area of the animal's fur is clipped.
  - A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of the skin and covered with a gauze patch.
  - The exposure period is typically 4 hours.
  - After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.

- Endpoint: The skin reactions are scored based on the severity of erythema and edema. The classification of the substance as an irritant is based on the mean scores.

## Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

- Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit) to determine the potential for eye irritation or corrosion.
- Procedure:
  - The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
  - The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.
  - The observation period may be extended up to 21 days to assess the reversibility of the effects.
- Endpoint: The ocular lesions are scored, and the classification is based on the severity and reversibility of the observed effects.

## Aquatic Toxicity

- Principle: The acute toxicity of the substance to *Daphnia magna* is determined by exposing them to various concentrations of the test substance for 48 hours.
- Procedure:
  - Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance.
  - The number of immobilized daphnids is recorded at 24 and 48 hours.
- Endpoint: The EC50 (median effective concentration) for immobilization at 48 hours is calculated.

- Principle: The acute toxicity of the substance to fish is determined by exposing them to the test substance for 96 hours.
- Procedure:
  - Fish (e.g., Rainbow trout, Zebra fish) are exposed to a range of concentrations of the test substance in a static or semi-static system.
  - Mortality and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.
- Endpoint: The LC50 (median lethal concentration) at 96 hours is determined.
- Principle: The effect of the substance on the growth of a selected species of green algae is determined over a 72-hour period.
- Procedure:
  - Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance.
  - The growth of the algae is measured at 24, 48, and 72 hours by determining the cell concentration.
- Endpoint: The EC50 for growth inhibition (based on growth rate or yield) is calculated.

## Toxicological Mechanisms and Signaling Pathways (Based on Analogue Data for Octamethylcyclotetrasiloxane - D4)

Detailed mechanistic studies on **2,4,6,8-Tetramethylcyclotetrasiloxane** are not readily available in the public domain. However, extensive research on the closely related compound, Octamethylcyclotetrasiloxane (D4), provides insights into potential toxicological pathways for cyclic siloxanes. It is crucial to reiterate that the following information is based on D4 and may not be directly applicable to **2,4,6,8-Tetramethylcyclotetrasiloxane**.

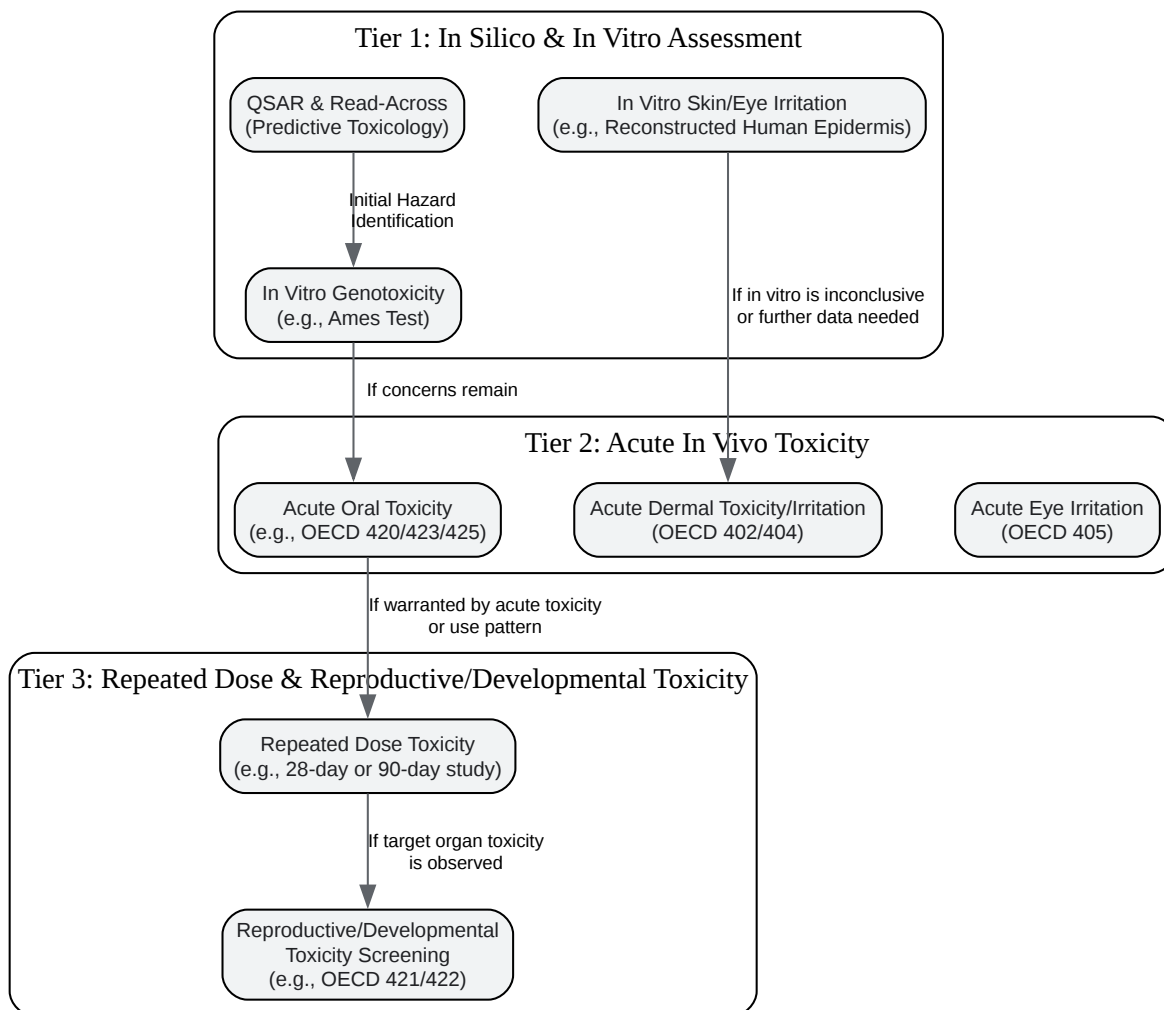
Studies on D4 suggest that it is not mutagenic or genotoxic in standard in vitro and in vivo assays.<sup>[2][3]</sup> The observed toxicological effects, particularly in the female reproductive system

of rats, are thought to occur through a non-genotoxic mechanism.<sup>[2][3][4]</sup>

Mechanistic studies on D4 have indicated weak estrogenic and antiestrogenic activity, as well as dopamine agonist-like activity.<sup>[2][3]</sup> In female rats, exposure to D4 has been shown to delay the luteinizing hormone (LH) surge, which is critical for ovulation.<sup>[3][4]</sup> This delay is hypothesized to prolong the exposure of the uterine endometrium to endogenous estrogen, which may contribute to the observed increases in uterine endometrial epithelial hyperplasia and a trend in endometrial adenomas in chronic inhalation studies in rats.<sup>[2][3][4]</sup>

It is important to note that there are significant differences in the regulation of the ovulatory cycle between rats and humans, and therefore, the relevance of these findings to human health is considered unlikely.<sup>[2][3][4]</sup>

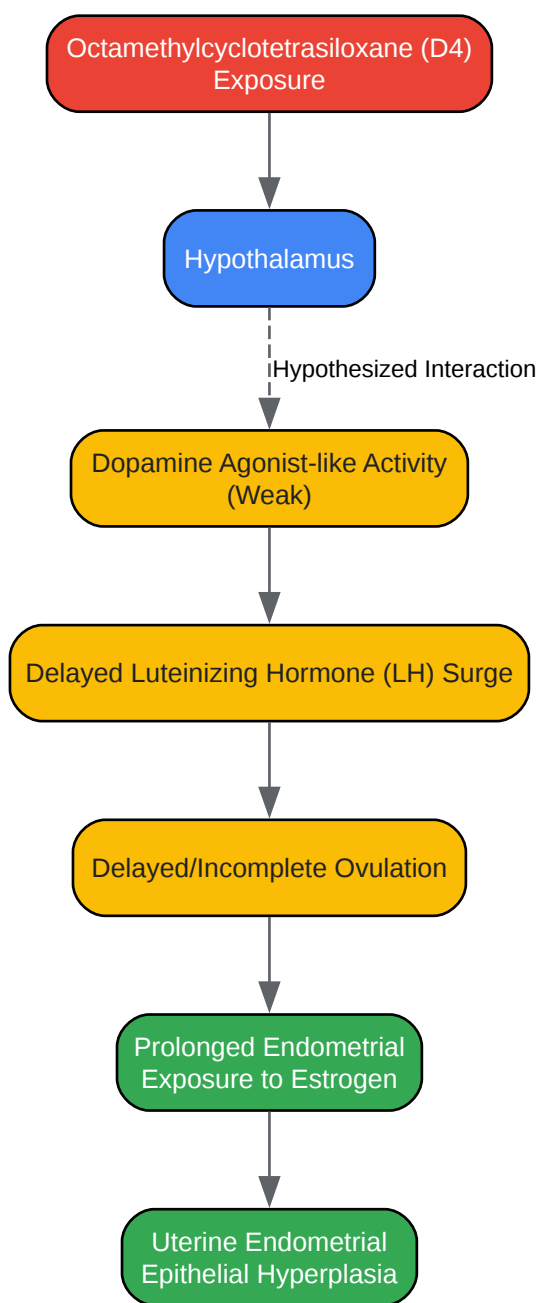
## Visualizations



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Caption: A generalized workflow for a tiered approach to chemical toxicity testing.





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Caption: Hypothesized mechanism of D4's reproductive effects in female rats.

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